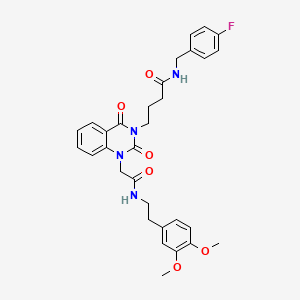
4-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorobenzyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorobenzyl)butanamide is a useful research compound. Its molecular formula is C31H33FN4O6 and its molecular weight is 576.625. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorobenzyl)butanamide (CAS Number: 899932-57-1) is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C29H32N4O7, with a molecular weight of 548.6 g/mol. The structure includes a quinazoline core, which is known for its diverse pharmacological properties. The presence of various functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds structurally similar to our target have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12a | HeLa | 0.50 |
| 12b | MDA-MB-231 | 0.82 |
| 13a | A2780 | 0.33 |
These results indicate that modifications in the quinazoline structure can lead to enhanced anticancer activity, suggesting a promising avenue for further research on our target compound .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Related compounds have shown efficacy against various bacterial strains. For example, derivatives of thiazolidinone have demonstrated potent antibacterial activity against E. coli and S. aureus, with inhibition percentages exceeding 90% . While specific data on our compound's antimicrobial activity is limited, the structural similarities suggest potential efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Key factors influencing activity include:
- Substituents on the quinazoline ring : Variations in substituents can significantly alter potency.
- Amine functionalities : The presence and position of amine groups can enhance interactions with biological targets.
- Hydrophobic interactions : The incorporation of hydrophobic groups like butanamide may improve membrane permeability.
A comparative analysis with similar compounds reveals that those with additional hydrophobic moieties often exhibit improved biological activities .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several quinazoline derivatives and evaluated their antiproliferative activities across multiple cancer cell lines. The findings indicated that specific substitutions led to enhanced activity, supporting the hypothesis that our target compound may exhibit similar or superior effects .
- Mechanistic Insights : Research into the mechanism of action for related compounds suggests that they may induce apoptosis in cancer cells through various pathways, including inhibition of cell cycle progression and modulation of apoptosis-related proteins .
- In Vivo Studies : Preliminary in vivo studies on structurally related compounds have shown promising results in tumor reduction in animal models, indicating potential translational applications for our target compound .
Propiedades
Número CAS |
899901-56-5 |
|---|---|
Fórmula molecular |
C31H33FN4O6 |
Peso molecular |
576.625 |
Nombre IUPAC |
4-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(4-fluorophenyl)methyl]butanamide |
InChI |
InChI=1S/C31H33FN4O6/c1-41-26-14-11-21(18-27(26)42-2)15-16-33-29(38)20-36-25-7-4-3-6-24(25)30(39)35(31(36)40)17-5-8-28(37)34-19-22-9-12-23(32)13-10-22/h3-4,6-7,9-14,18H,5,8,15-17,19-20H2,1-2H3,(H,33,38)(H,34,37) |
Clave InChI |
LXWJWRNCDDCACE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=C(C=C4)F)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















